Graphenone
Description
Graphenone is a naturally occurring organic compound classified within the alkyl(methyl)maleic anhydride family. It is biosynthetically derived from lichen mycobionts, such as Graphis handelii, and shares structural similarities with other anhydrides like chaetomellic anhydrides and graphislactones . This compound’s synthesis often involves atom transfer radical cyclization (ATRC) of chlorinated precursors, such as 2,2-dichloropalmitic acid, to form its pyrrolidin-2-one intermediate .
Properties
CAS No. |
158204-25-2 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-methyl-4-[(1E,3E,5E)-6-methyl-7-oxoocta-1,3,5-trienyl]furan-2,5-dione |
InChI |
InChI=1S/C14H14O4/c1-9(11(3)15)7-5-4-6-8-12-10(2)13(16)18-14(12)17/h4-8H,1-3H3/b5-4+,8-6+,9-7+ |
InChI Key |
DPZNQXPHRMGJIG-WUJFNTSISA-N |
SMILES |
CC1=C(C(=O)OC1=O)C=CC=CC=C(C)C(=O)C |
Isomeric SMILES |
CC1=C(C(=O)OC1=O)/C=C/C=C/C=C(\C)/C(=O)C |
Canonical SMILES |
CC1=C(C(=O)OC1=O)C=CC=CC=C(C)C(=O)C |
Synonyms |
3-methyl-4-(6'-methyl-7'-oxo-1',3',5'-octatrienyl)-2,5-furandione graphenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Chaetomellic Anhydride A
- Synthesis: Chaetomellic Anhydride A is synthesized via ATRC from 2,2-dichloropalmitic acid, similar to Graphenone. However, its pathway involves a distinct rearrangement mechanism that avoids diketone formation .
- Structure: Unlike this compound, Chaetomellic Anhydride A lacks the diketone moiety, featuring a single anhydride ring fused to a methyl-substituted hydrocarbon chain.
- Applications : Both compounds exhibit bioactivity, but Chaetomellic Anhydride A is more extensively studied for its role as a farnesyltransferase inhibitor in cancer therapy .
Graphislactones E and F
- Biosynthesis: Graphislactones are 6H-dibenzo[b,d]pyran-6-one derivatives produced by Graphis prunicola mycobionts. Their carbon skeleton is traced using isotopic labeling (e.g., [¹³C]-acetate), a method also applicable to this compound .
- Structural Divergence: Graphislactones feature a lactone ring fused to an aromatic system, whereas this compound’s structure is dominated by anhydride and diketone groups.
- Bioactivity: Graphislactones show antimicrobial properties, while this compound’s biological roles remain understudied .
2,3-Didehydrotelfairic Anhydride
- Synthetic Route: This compound shares a synthetic lineage with this compound, utilizing chlorinated intermediates. However, its formation involves dehydration rather than radical cyclization .
- Functional Groups: It contains conjugated double bonds but lacks the diketone functionality present in this compound.
Comparative Data Table
Functional and Application-Based Comparison
Reactivity
Biomedical Potential
- Graphislactones : Demonstrated antimicrobial efficacy, highlighting the therapeutic promise of mycobiont-derived compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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